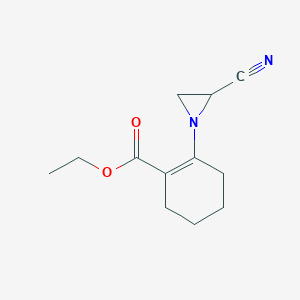
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is a cyclohexene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyanoaziridine group attached to a cyclohexene ring, making it a subject of interest in synthetic organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with aziridine and cyano groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoaziridine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrosilanes can yield amines, while oxidation with potassium permanganate can produce ketones .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to cysteine residues in the intracellular domain of TLR4. This inhibition prevents the activation of downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of cytokine production.
Benzylsulfone derivatives: These compounds also exhibit inhibitory activity against nitric oxide and cytokine production.
Uniqueness
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is unique due to its cyanoaziridine group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
75984-94-0 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
ethyl 2-(2-cyanoaziridin-1-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-9(14)7-13/h9H,2-6,8H2,1H3 |
Clave InChI |
FHGDKPLGGUQPPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCCC1)N2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
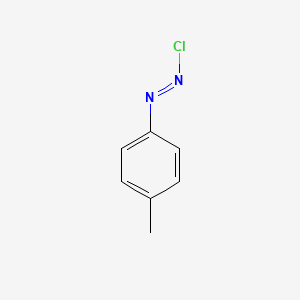
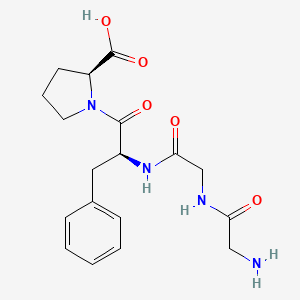
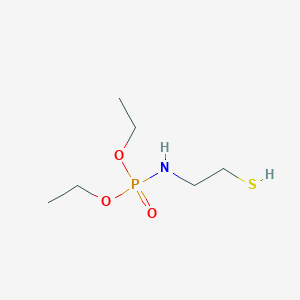
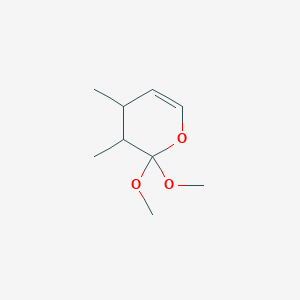
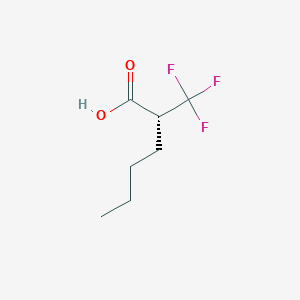
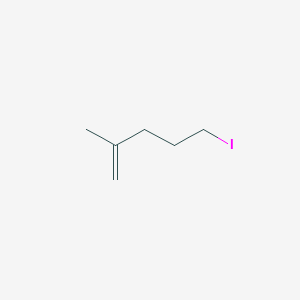
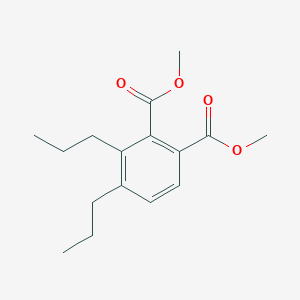
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
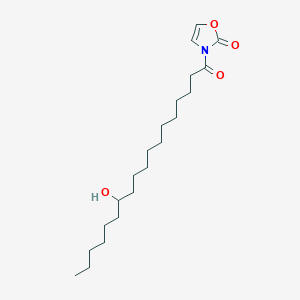

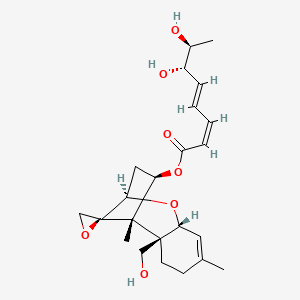
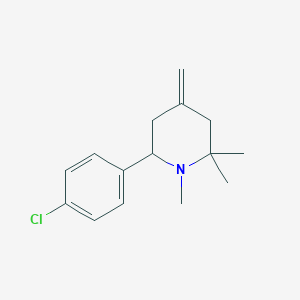
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)
